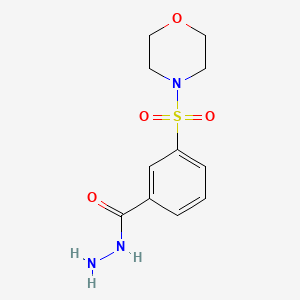
3-(Morpholine-4-sulfonyl)benzohydrazide
Descripción general
Descripción
3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S . It has a molecular weight of 285.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The predicted melting point is 208.18°C, and the predicted boiling point is 490.55°C . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of 1.60 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of o-sulfamidotriazobenzenes : Utilizing 1,1'-sulfonylbis(benzotriazole), researchers synthesized various o-sulfamidotriazobenzenes, demonstrating the reactivity of similar sulfonyl compounds like 1-(Morpholine-4-sulfonyl)-1H-benzotriazole under certain conditions (Katritzky et al., 2007).
Alkylation Reactions : Studies on the alkylation reactions of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols, where X includes morpholin-4-yl, reveal insights into the chemical behavior and potential applications of similar sulfonyl compounds (Rayes et al., 2010).
Antimicrobial and Anticancer Properties
Antimycobacterial Activity : A study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides indicates significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for related compounds (Raparti et al., 2009).
Antibacterial Agents : Research into the synthesis of 1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides demonstrates their antibacterial activity, indicating similar potential for 3-(Morpholine-4-sulfonyl)benzohydrazide derivatives (Ur-Rehman et al., 2015).
Anticancer Evaluation : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring, similar in structure to this compound, have shown promising inhibition of breast cancer cells, suggesting potential anticancer applications (Gaur et al., 2022).
Molecular Structure and Interaction Studies
Molecular Docking Study : The antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, related to this compound, was investigated, including molecular docking studies, which can inform the potential of similar compounds (Janakiramudu et al., 2017).
NMR Spectroscopic Study : The ring inversion dynamics in N-sulfonyl morpholines were explored using NMR spectroscopy, providing valuable information about the structural properties and stability of related compounds (Modarresi-Alam et al., 2009).
Mecanismo De Acción
Safety and Hazards
The safety information for 3-(Morpholine-4-sulfonyl)benzohydrazide indicates that it has several hazard statements: H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFKKUOURUDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
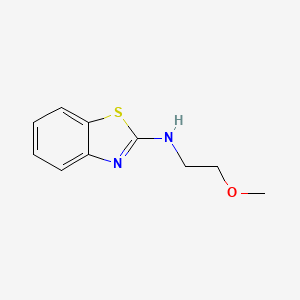
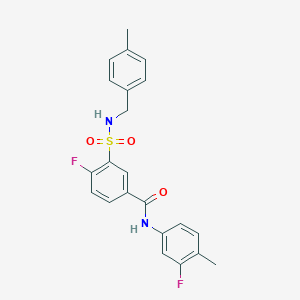
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)
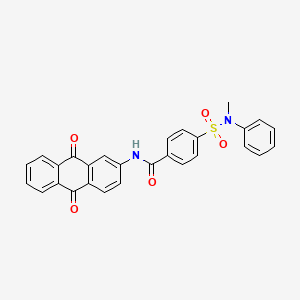
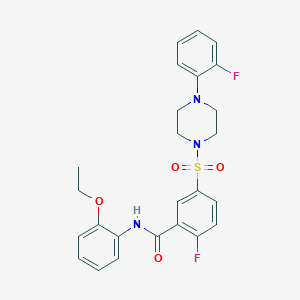
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)
![1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2911040.png)
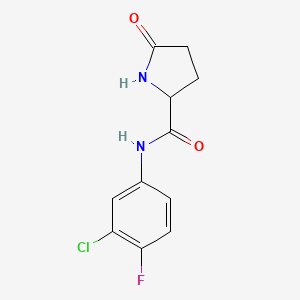
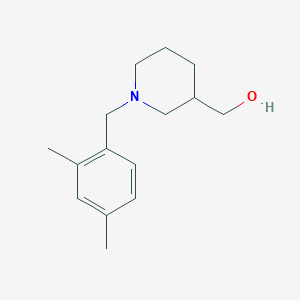
![4-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2911043.png)
![Isopropyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate](/img/structure/B2911044.png)
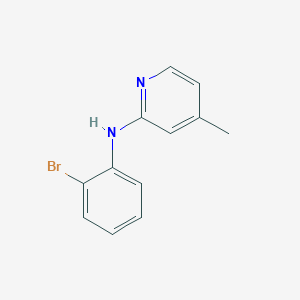
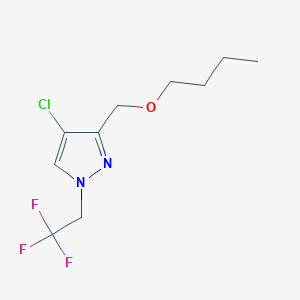
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2911053.png)
